molecular formula C7H10N2OS B563499 Propylthiouracil-d5

Propylthiouracil-d5

Cat. No.: B563499
M. Wt: 175.27 g/mol
InChI Key: KNAHARQHSZJURB-ZBJDZAJPSA-N
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Description

Propylthiouracil-d5 is a deuterated form of propylthiouracil, a thiourea antithyroid agent used primarily in the treatment of hyperthyroidism. The deuterated version, this compound, is often used in scientific research as an internal standard for the quantification of propylthiouracil due to its stable isotope labeling .

Mechanism of Action

Target of Action

The primary target of Propylthiouracil-d5 is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by oxidizing iodide to iodine and incorporating it into the thyroglobulin protein .

Mode of Action

This compound interacts with its target, TPO, by binding to it and inhibiting its function . This action blocks the conversion of iodide to iodine, thereby inhibiting the synthesis of thyroid hormones . Additionally, this compound also blocks the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) .

Biochemical Pathways

The inhibition of TPO by this compound affects the thyroid hormone synthesis pathway . This results in a decrease in the production of thyroid hormones, leading to a reduction in the metabolic processes regulated by these hormones .

Pharmacokinetics

The administration of this compound is oral, with peak serum concentrations occurring in one hour . It is actively concentrated in the thyroid gland .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones and a reduction in the body’s metabolic processes regulated by these hormones . This leads to a decrease in symptoms associated with hyperthyroidism, such as anxiety, trouble sleeping, restlessness, tremors, fatigue, weakness, weight loss, increased appetite, increased sweating, heat intolerance, irregular heartbeats, and others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iodine in the body can affect the drug’s efficacy, as iodine is a crucial component in the synthesis of thyroid hormones . Additionally, individual patient characteristics, such as the ability to absorb the drug and the state of the thyroid gland, can also influence the drug’s action .

Safety and Hazards

Propylthiouracil-d5 has been associated with transient, asymptomatic elevations in serum aminotransferase levels, typically during the first 3 months of therapy. These elevations are rarely clinically significant and usually resolve even with continuation of therapy .

Future Directions

Propylthiouracil-d5 is generally used in patients who are intolerant to methimazole in preparation of definitive therapy or who wish to avoid thyroidectomy or radioactive iodine therapy. This compound is also the preferred agent for medical therapy of hyperthyroidism in pregnancy, during the last trimester .

Biochemical Analysis

Biochemical Properties

Propylthiouracil-d5 plays a crucial role in biochemical reactions by serving as a stable isotope-labeled internal standard. This allows for accurate quantification of propylthiouracil in mass spectrometry-based assays. Propylthiouracil inhibits thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a key step in thyroid hormone synthesis . Additionally, propylthiouracil inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) by blocking the enzyme 5’-deiodinase .

Cellular Effects

This compound, like its non-deuterated counterpart, affects various cellular processes. It influences cell signaling pathways by reducing the levels of thyroid hormones, which are critical regulators of metabolism and growth . This reduction impacts gene expression and cellular metabolism, leading to decreased metabolic rate and altered protein synthesis. In thyroid cells, this compound inhibits the synthesis and secretion of thyroid hormones, thereby affecting overall thyroid function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thyroid peroxidase and inhibiting its activity . This prevents the conversion of iodide to iodine, a necessary step for thyroid hormone synthesis. Additionally, this compound inhibits 5’-deiodinase, reducing the conversion of thyroxine to the more active triiodothyronine . These actions result in decreased levels of circulating thyroid hormones, thereby managing hyperthyroidism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that propylthiouracil can cause liver toxicity and other adverse effects, which may also be observed with this compound . Regular monitoring of biochemical markers is essential to assess the long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces thyroid hormone levels without causing significant toxicity . At higher doses, this compound can induce hypothyroidism and other adverse effects, such as liver toxicity and leukopenia . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to thyroid hormone synthesis and metabolism. It interacts with thyroid peroxidase and 5’-deiodinase, inhibiting their activities and thereby reducing thyroid hormone production . This inhibition affects metabolic flux and the levels of thyroid hormones, which are critical regulators of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed similarly to propylthiouracil. It is absorbed in the gastrointestinal tract and distributed to the thyroid gland, where it exerts its inhibitory effects . The compound may also be transported to other tissues, affecting systemic thyroid hormone levels .

Subcellular Localization

This compound localizes primarily in the thyroid gland, where it inhibits thyroid peroxidase activity . It may also be found in other tissues where thyroid hormones are metabolized. The subcellular localization of this compound is critical for its function, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylthiouracil-d5 can be synthesized through the deuteration of propylthiouracil. The process involves the incorporation of deuterium atoms into the propyl group of propylthiouracil. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

Propylthiouracil-d5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHARQHSZJURB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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